1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride
Description
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a urea derivative featuring a 4-fluorophenyl group and a piperidin-4-yl moiety, stabilized as a hydrochloride salt. The fluorine atom on the phenyl ring enhances metabolic stability and influences electronic properties, while the piperidine group contributes to basicity and solubility in its protonated form .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXNSYYMDYIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 4-fluoroaniline with piperidine and an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride. For instance, modifications of related pyrazole derivatives have shown effectiveness against viruses like Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV). These findings suggest that the structural characteristics of this compound could be pivotal in developing novel antiviral agents .
Anticancer Research
The compound has been investigated for its potential anticancer properties. Certain urea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific protein kinases or pathways crucial for tumor growth and survival. This application is particularly promising for targeting resistant cancer types .
Neuropharmacology
In neuropharmacological studies, derivatives of this compound have been assessed for their anticonvulsant properties. Compounds with similar structures have shown efficacy in animal models for epilepsy, suggesting that this compound may also possess neuroprotective or anticonvulsant effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidinyl group can modulate the compound’s pharmacokinetic properties. The urea linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the urea core, aromatic rings, and auxiliary functional groups. Below is a detailed comparison based on synthesis, physicochemical properties, and spectral data from the provided evidence.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Fluorine Position: The 4-fluorophenyl group in the target compound may offer superior metabolic stability compared to the 2-fluorophenyl isomer () due to reduced steric hindrance and optimized electronic effects . Auxiliary Groups: Compounds with sulfonyl or aminoethyl substituents (e.g., ) exhibit distinct solubility and reactivity profiles. For example, the sulfonyl group in 14d enhances polarity but reduces membrane permeability .
Synthesis Yields :
- The target compound’s analogs show variable yields (35–100%), influenced by reaction conditions. Triphosgene-mediated urea formation () achieves higher yields (e.g., 100% in ) compared to multi-step syntheses (e.g., 55.2% in ) .
Spectroscopic Characterization :
- 1H NMR data for fluorophenyl-containing analogs (e.g., δ 7.45–6.80 ppm for aryl protons in ) align with expected aromatic splitting patterns. Piperidine protons typically resonate at δ 3.50–2.50 ppm .
Discussion:
- The target compound’s piperidine moiety likely enhances solubility in acidic environments (as a hydrochloride salt), which is critical for oral bioavailability.
Biological Activity
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS No. 913634-46-5) is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a urea linkage, a piperidine moiety, and a fluorophenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₇ClFN₃O
- Molecular Weight : 273.734 g/mol
- Structure : The presence of a fluorine atom in the phenyl ring is believed to enhance lipophilicity and improve binding interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The urea moiety plays a crucial role in stabilizing the compound's structure, facilitating its interactions with biological targets. The fluorophenyl group enhances binding affinity, while the piperidine moiety can modulate pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives containing piperidine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Piperidine Derivative A | S. aureus | 0.0039 |
| Piperidine Derivative B | E. coli | 0.025 |
| This compound | TBD | TBD |
Anticancer Activity
Piperidine derivatives have also been studied for their anticancer potential. For example, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells . The mechanism often involves inducing apoptosis and inhibiting tumor growth through interactions with specific cellular pathways.
Neuropharmacological Effects
The incorporation of piperidine structures has been linked to neuropharmacological activities, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests potential applications in treating neurodegenerative diseases like Alzheimer's . Compounds that inhibit these enzymes can enhance cholinergic transmission, which is beneficial in cognitive disorders.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that piperidine derivatives exhibited varying degrees of antimicrobial activity against several pathogens, indicating the importance of structural modifications in enhancing bioactivity .
- Cytotoxicity in Cancer Models : Research indicated that certain piperidine-containing compounds showed improved cytotoxicity against cancer cell lines compared to standard treatments, suggesting their potential as lead compounds in drug development .
- Neuroprotective Properties : Investigations into the neuroprotective effects of piperidine derivatives revealed their ability to inhibit key enzymes associated with neurodegeneration, highlighting their therapeutic promise in neurological disorders .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(4-fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride, and what methodological considerations are critical for yield optimization?
The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or using carbamate intermediates. For example, a method analogous to 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea synthesis ( ) employs DABCO as a catalyst in acetonitrile under reflux (65°C, 1 hour). Key considerations include:
- Reagent stoichiometry : Excess aryl carbamate (1.2 mmol) relative to amine (1.0 mmol) improves conversion.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.
- Catalyst selection : DABCO accelerates urea formation by deprotonating intermediates.
Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity. For hydrochloride salt formation, HCl gas or concentrated HCl in ether is used, followed by lyophilization .
Basic: How can the structural integrity of the hydrochloride salt be confirmed, and what analytical techniques are most reliable?
Structural confirmation requires a multi-technique approach:
- X-ray crystallography : Resolves the stereochemistry of the piperidine ring and confirms protonation at the piperidinyl nitrogen. A related compound, (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidinium chloride , was characterized this way (R factor = 0.065) .
- 1H/13C NMR : The deshielded NH proton (~10–12 ppm) and piperidinyl CH2 signals confirm urea and salt formation. reports 98.7% purity via HPLC and detects residual solvents (e.g., acetone) via NMR .
- LC/MS : Validates molecular weight ([M+H]+ expected at ~326.3 g/mol for the free base) .
Basic: What pharmacological targets are associated with piperidin-4-yl urea derivatives, and how are target engagement assays designed?
Piperidin-4-yl ureas are explored as soluble epoxide hydrolase (sEH) inhibitors ( ). Key assays include:
- Enzyme inhibition : Fluorescent-based assays using cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate as a substrate. IC50 values are calculated from dose-response curves.
- Cellular efficacy : Measuring anti-inflammatory effects (e.g., reduction in prostaglandins) in macrophages.
Analog 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a 7-fold potency increase over adamantine analogs, highlighting the role of piperidine substitution .
Advanced: How do structural modifications (e.g., fluorophenyl vs. naphthyl groups) impact the structure-activity relationship (SAR) of piperidin-4-yl urea derivatives?
SAR studies reveal:
- Fluorophenyl substitution : Enhances metabolic stability and target binding via hydrophobic interactions. notes 4-(4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-methoxypyrimidine as a p38 MAPK inhibitor, suggesting fluorophenyl improves kinase selectivity .
- Piperidine N-substitution : Protonation at physiological pH increases solubility and membrane permeability. 1-(naphthalen-1-yl)-3-(piperidin-4-yl)urea hydrochloride ( ) shows reduced potency compared to fluorophenyl analogs, indicating steric hindrance impacts target engagement .
Advanced: What in vivo models are suitable for evaluating the pharmacokinetic (PK) and efficacy profiles of this compound?
- Rodent PK studies : Measure plasma half-life, Cmax, and AUC. For analogs like TPPU ( ), a 3300-fold AUC increase was achieved via piperidine cyclopropanecarbonyl substitution, highlighting the need for prodrug strategies .
- Disease models : Neuropathic pain models (e.g., chronic constriction injury in rats) assess efficacy via mechanical allodynia reversal. Dose-response studies (1–10 mg/kg, oral) correlate with sEH inhibition.
Advanced: How can computational modeling predict binding modes and optimize potency?
- Molecular docking : Models the urea moiety interacting with sEH’s catalytic triad (Asp335, Tyr466, Tyr381). Fluorophenyl groups occupy hydrophobic pockets, as seen in co-crystal structures of related inhibitors .
- MD simulations : Assess conformational stability of the protonated piperidine in aqueous environments.
Safety: What protocols ensure safe handling and storage of this hydrochloride salt?
- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. emphasizes avoiding dust formation and using local exhaust ventilation .
- Storage : Protect from moisture and light at 2–8°C ( ). The compound’s melting point (~175–177°C) indicates thermal stability up to 150°C .
- Disposal : Incinerate in a certified facility adhering to EPA guidelines ( ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
